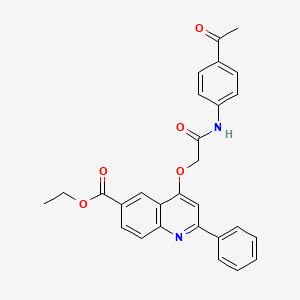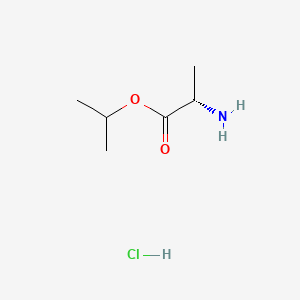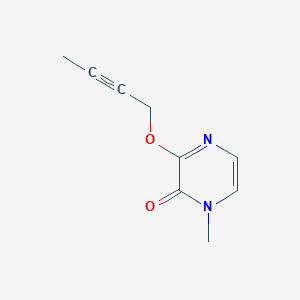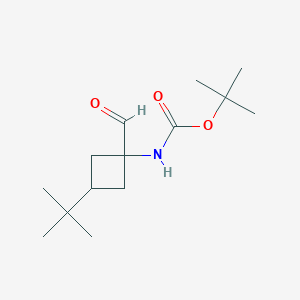![molecular formula C18H21N3O4 B3007701 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide CAS No. 2034361-97-0](/img/structure/B3007701.png)
6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one each of nitrogen and oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyran and isoxazole rings in separate steps, followed by their connection via an ether linkage . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran and isoxazole rings would likely impart some degree of rigidity to the molecule, while the ether and amide linkages would provide sites for potential hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyran and isoxazole rings, as well as the ether and amide linkages . The pyran ring might undergo reactions at the oxygen atom or at the carbon atoms adjacent to it. The isoxazole ring might be susceptible to reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyran and isoxazole rings might affect its solubility, while the ether and amide linkages could influence its boiling and melting points .Applications De Recherche Scientifique
Structural and Energetic Analysis in Cocrystals
Research on nicotinamide derivatives often focuses on their structural properties and how they interact in cocrystals. For example, studies have looked at cocrystals of nicotinamide with dihydroxybenzoic acids, revealing basic recognition patterns and energetic features of crystal lattices (Jarzembska et al., 2017). Such research is critical for developing new materials with desired physical and chemical properties.
Multicomponent Crystals Formation
Nicotinamide derivatives also play a role in the formation of multicomponent crystals, which are of interest for their potential applications in pharmaceuticals. The study of their cocrystals with N-containing aromatic dicarboxylic acids, for instance, provides insights into the stabilization mechanisms and the formation of supramolecular synthons, which are crucial for drug design (Das & Baruah, 2011).
Synthesis and Application in Medicinal Chemistry
The synthesis of nicotinamide derivatives and their potential therapeutic applications are also areas of active research. For example, methods for synthesizing tetrahydrobenzo[b]pyran derivatives, which may include structures similar to the query compound, have been explored for their potential as antioxidants and antihyperglycemic agents (Kenchappa et al., 2017). This demonstrates the relevance of nicotinamide derivatives in developing new treatments for diseases such as diabetes.
Antimicrobial Applications
Furthermore, nicotinamide derivatives have been synthesized for antimicrobial applications, showcasing their potential in addressing resistance to traditional antibiotics. For instance, new 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have shown promising in vitro antimicrobial activity (Patel & Shaikh, 2010). This research could lead to the development of new antimicrobial agents.
Orientations Futures
Propriétés
IUPAC Name |
6-(oxan-4-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-17(20-18-14-3-1-2-4-15(14)21-25-18)12-5-6-16(19-11-12)24-13-7-9-23-10-8-13/h5-6,11,13H,1-4,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWNOGGDIMMIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)



![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3007626.png)
![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)
![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)




